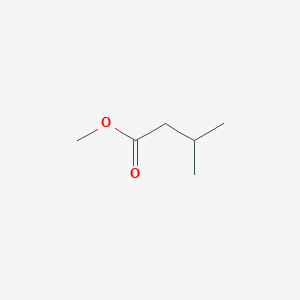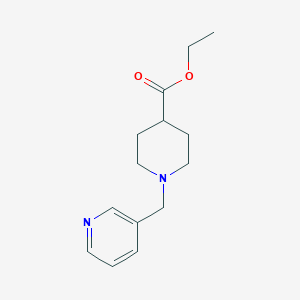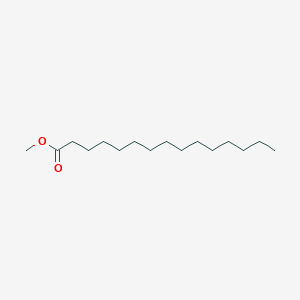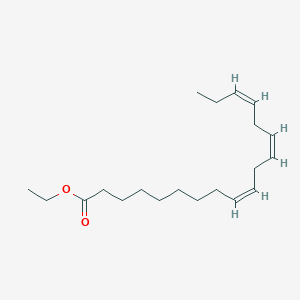
4,6-Dimethyl-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-1,3-benzodioxole, also known as piperonyl acetone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid with a distinctive odor and is commonly used as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-1,3-benzodioxole is not well understood, but it is believed to function as a reagent in various chemical reactions. It has been shown to react with a variety of functional groups, including alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4,6-Dimethyl-1,3-benzodioxole. However, it has been shown to have some antimicrobial properties and may have potential as a natural preservative in food products.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-Dimethyl-1,3-benzodioxole in lab experiments is its ease of synthesis and availability. It is also relatively inexpensive compared to other organic compounds. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4,6-Dimethyl-1,3-benzodioxole. One area of interest is its potential use as a natural preservative in food products. Additionally, further investigation into its antimicrobial properties and potential as a pharmaceutical precursor could lead to new discoveries in the field of medicine. Finally, research into the mechanism of action of this compound could provide insight into its potential use in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-1,3-benzodioxole has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is commonly used as a precursor in the synthesis of various compounds, including pharmaceuticals, fragrances, and insecticides. In addition, it has been investigated for its potential use as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
125460-36-8 |
|---|---|
Produktname |
4,6-Dimethyl-1,3-benzodioxole |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4,6-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
LBRNQJBOHXMZEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OCO2)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OCO2)C |
Synonyme |
1,3-Benzodioxole, 4,6-dimethyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


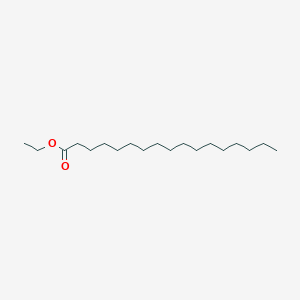
![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
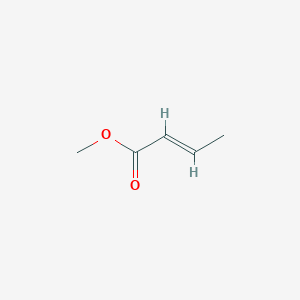
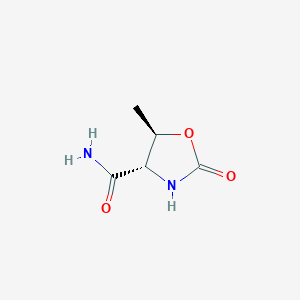
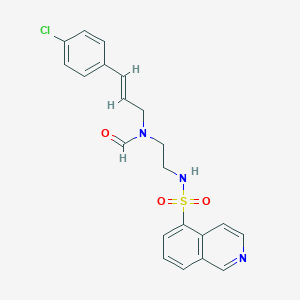
![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
